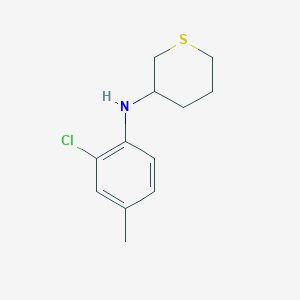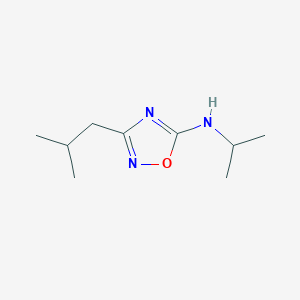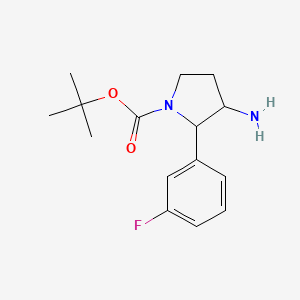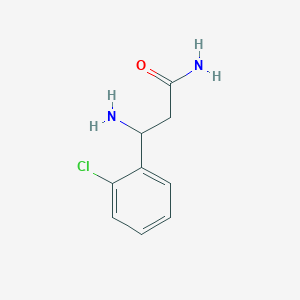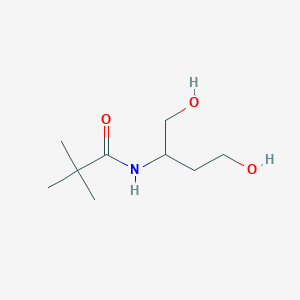amine](/img/structure/B13243933.png)
[(4-Methyl-3-nitrophenyl)methyl](propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methyl-3-nitrophenyl)methylamine is an organic compound characterized by a methyl group at the 4-position and a nitro group at the 3-position on a phenyl ring, with a propylamine substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)methylamine typically involves the nitration of 4-methylbenzylamine followed by alkylation with propylamine. The nitration process requires concentrated nitric acid and sulfuric acid as catalysts, while the alkylation step involves the use of a suitable alkylating agent under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would include the nitration of 4-methylbenzylamine in a controlled environment, followed by purification and subsequent alkylation with propylamine. The use of automated systems ensures precision and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Methyl-3-nitrophenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Potassium permanganate or chromium trioxide.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methyl-3-aminophenylmethyl(propyl)amine.
Reduction: Formation of 4-methyl-3-nitrosophenylmethyl(propyl)amine.
Substitution: Formation of halogenated derivatives like 4-chloro-3-nitrophenylmethyl(propyl)amine.
Wissenschaftliche Forschungsanwendungen
(4-Methyl-3-nitrophenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (4-Methyl-3-nitrophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The propylamine moiety may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Methyl-3-nitrophenyl isocyanate
- 4-Methyl-3-nitrophenol
- 4-Methyl-3-nitroaniline
Uniqueness
(4-Methyl-3-nitrophenyl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C11H16N2O2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
N-[(4-methyl-3-nitrophenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C11H16N2O2/c1-3-6-12-8-10-5-4-9(2)11(7-10)13(14)15/h4-5,7,12H,3,6,8H2,1-2H3 |
InChI-Schlüssel |
BZRQDUWTJKWBTK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1=CC(=C(C=C1)C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13243856.png)
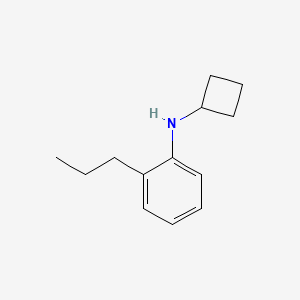
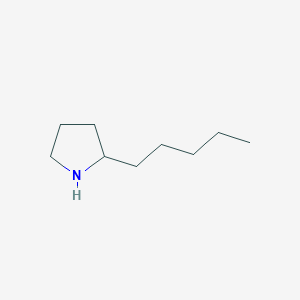
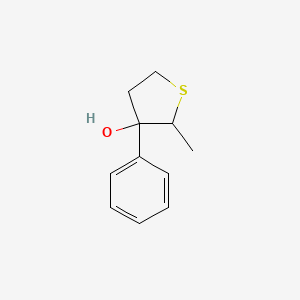
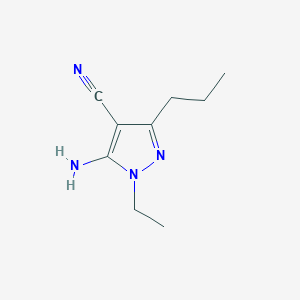
![1-[(1,3-Oxazol-2-yl)methyl]piperazine](/img/structure/B13243893.png)


